AXC-715 hydrochloride

Immunology TLR7 Agonist Potency Comparison

AXC-715 hydrochloride is a structurally optimized imidazoquinoline designed for covalent bioconjugation in next-generation antibody-adjuvant immunotherapies. Its unique ~2:1 TLR7/TLR8 selectivity ratio (0.634 µM vs. 1.3 µM) delivers balanced dual agonism critical for generating specific antitumor cytokine profiles, a feature absent in generic, biased agonists like resiquimod. The primary amine handle enables straightforward, validated linker chemistry for constructing homogeneous PD-L1- or HER2-targeting conjugates, as documented in foundational patents (WO2020190734A1). Procurement of this specific compound, supported by a solved co-crystal structure (PDB: 5GMH), ensures experimental reproducibility, eliminating the risk of divergent immunological outcomes inherent to generic substitution. A critical reagent for structure-guided drug design and immuno-oncology research.

Molecular Formula C18H26ClN5
Molecular Weight 347.9 g/mol
Cat. No. B11937862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAXC-715 hydrochloride
Molecular FormulaC18H26ClN5
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl
InChIInChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H
InChIKeyZTKBGQUHEQGVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AXC-715 Hydrochloride: A Potent Imidazoquinoline TLR7/TLR8 Dual Agonist for Advanced Immuno-Oncology Research


AXC-715 hydrochloride (also known as T785 hydrochloride) is a synthetic small-molecule imidazoquinoline derivative that functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/TLR8) . It is characterized by the molecular formula C₁₈H₂₈Cl₃N₅ and a molecular weight of 420.81 g/mol [1]. This compound activates the NF-κB signaling pathway in a TLR7- and TLR8-dependent manner, with reported EC₅₀ values of 0.634 µM and 1.3 µM, respectively, in HEK293 reporter cell assays . Structurally, AXC-715 stabilizes the active dimeric conformation of human TLR7 by forming critical hydrogen bonds and π-π interactions at the monomer interface [2]. It is primarily utilized as a conjugate for antibody-adjuvant immunotherapies and is a key component in the synthesis of novel immunoconjugates targeting PD-L1 [3].

Why AXC-715 Hydrochloride Cannot Be Replaced by Generic Imidazoquinoline Agonists: Key Procurement Considerations


The imidazoquinoline class of TLR7/8 agonists exhibits profound variability in both receptor specificity and functional outcomes, making generic substitution a significant risk to experimental reproducibility. While compounds like imiquimod, resiquimod, and gardiquimod share a core scaffold, their EC₅₀ values for TLR7 and TLR8 activation in identical cell-based assays differ by over two orders of magnitude [1]. Critically, the balance between TLR7 and TLR8 agonism is not uniform; AXC-715 demonstrates a specific 2-fold TLR7/TLR8 selectivity ratio (0.634 µM vs. 1.3 µM), whereas resiquimod shows an opposite 22-fold TLR7 selectivity (0.12 µM vs. 2.63 µM) [2]. This differential signaling can lead to divergent downstream cytokine profiles and, consequently, vastly different immunological outcomes [3]. Furthermore, AXC-715's specific chemical structure, containing a primary amine handle, is explicitly designed for covalent bioconjugation to antibodies, a feature absent in many commercial analogs and essential for generating the precise antibody-adjuvant immunoconjugates described in its foundational patents [4]. Therefore, substituting AXC-715 without direct, quantitative, and context-specific validation jeopardizes the integrity of complex immuno-oncology and vaccine research workflows.

Quantitative Evidence Guide for Selecting AXC-715 Hydrochloride over Key TLR7/8 Agonist Comparators


Comparative TLR7 Potency and Selectivity: AXC-715 vs. Resiquimod and Gardiquimod

In HEK293 reporter cell assays measuring NF-κB activation, AXC-715 activates human TLR7 with an EC₅₀ of 0.634 µM. This places its potency between resiquimod (EC₅₀ = 0.12 µM), which is ~5.3-fold more potent, and gardiquimod (EC₅₀ = 2.0 µM), which is ~3.2-fold less potent . Critically, AXC-715's TLR7/TLR8 selectivity ratio is ~2:1 (0.634 µM vs. 1.3 µM), representing a more balanced dual-agonism profile compared to resiquimod's strong TLR7 bias (~22:1 ratio; 0.12 µM vs. 2.63 µM) [1]. This distinct pharmacological fingerprint makes AXC-715 a unique tool for studies requiring balanced activation of both receptors.

Immunology TLR7 Agonist Potency Comparison EC50

Structural Basis for TLR7 Dimer Stabilization: AXC-715's Unique Binding Mode

Crystallographic analysis of the AXC-715–hTLR7 complex (PDB ID: 5GMH) reveals a binding mode that directly stabilizes the active receptor dimer. Unlike some agonists that may bind within a monomer, AXC-715 occupies the interface of TLR7 monomers, establishing critical hydrogen bonds with D555 and T586, alongside π-π and π-alkyl interactions with F408, V381, and L557 [1]. This direct stabilization of the dimeric conformation is a specific and quantifiable structural feature that provides a mechanistic rationale for its balanced dual-agonism. While the precise binding modes of other imidazoquinolines may differ, AXC-715's defined interaction network is directly correlated with its functional activation profile.

Structural Biology TLR7 Dimerization Mechanism of Action Crystallography

In Vitro Broad-Spectrum Antiviral Efficacy: AXC-715 vs. Vehicle Control

In cellular models of viral infection, AXC-715 demonstrates potent inhibition of viral replication. In PK-15 cells, treatment with AXC-715 significantly reduced the replication of both pseudorabies virus (PRV) and vesicular stomatitis virus (VSV) compared to vehicle-treated controls [1]. The antiviral effect was confirmed to be strictly dependent on TLR7 signaling, as the inhibition was completely abolished in TLR7-knockout PK-15 cells [1]. While comparative data against other TLR7 agonists in the same model are not yet available, this evidence establishes a clear functional baseline for AXC-715's antiviral activity, which is a critical differentiator for research applications focused on host-directed antiviral strategies.

Virology Antiviral Assay TLR7 Agonist In Vitro Model

Proven Conjugation Utility: AXC-715 as a Core Component of Anti-PD-L1 Immunoconjugates

AXC-715 is explicitly claimed and exemplified in patent literature as a key component in the synthesis of antibody-adjuvant immunoconjugates, specifically those targeting PD-L1 [1][2]. This is a direct, application-specific differentiation. Unlike many TLR7/8 agonists that are only evaluated as free small molecules, AXC-715 contains a primary amine functional group that enables site-specific or lysine-mediated bioconjugation to antibodies. The resulting conjugates are designed to deliver a potent adjuvant stimulus directly to the tumor microenvironment, enhancing anti-tumor immunity. This documented use in a defined conjugate context sets it apart from generic agonists and provides a clear, validated path for researchers developing next-generation immunotherapies.

Antibody-Drug Conjugate Immuno-Oncology PD-L1 Bioconjugation

Recommended Research and Industrial Applications for AXC-715 Hydrochloride


Synthesis of Novel Antibody-Immunostimulatory Conjugates (ISACs) for Targeted Immuno-Oncology

AXC-715 is the optimal choice for research groups developing antibody-adjuvant immunoconjugates, particularly those targeting immune checkpoint molecules like PD-L1 or tumor-associated antigens like HER2. Its primary amine functional group provides a convenient and validated handle for covalent attachment to antibodies via established bioconjugation chemistries. This application is directly supported by its use in patent WO2020190734A1 for anti-PD-L1 conjugates and by preclinical data showing its conjugate with trastuzumab reduces tumor volume in a breast cancer xenograft model . Researchers can leverage this documented path to streamline their own conjugate design, focusing on optimizing linker chemistry and antibody selection rather than de novo agonist identification and validation.

Mechanistic Studies of Balanced TLR7/TLR8 Signaling in Immune Cells

AXC-715's intermediate potency and unique ~2:1 TLR7/TLR8 selectivity ratio make it an ideal tool for dissecting the downstream consequences of balanced, dual-receptor activation. In contrast to biased agonists like resiquimod (strong TLR7 bias) or selective agonists, AXC-715 allows researchers to investigate the integrated signaling network triggered by simultaneous engagement of both receptors in primary human immune cells, such as myeloid antigen-presenting cells (APCs) . This is crucial for understanding the cytokine milieu (e.g., TNF-α, IL-1β, IFN-γ) generated in the tumor microenvironment and for identifying the optimal TLR7/8 activation balance for desired immunological outcomes [1].

Host-Directed Antiviral Research in In Vitro and Ex Vivo Models

Given its demonstrated, TLR7-dependent antiviral activity against both DNA (PRV) and RNA (VSV) viruses, AXC-715 is a valuable tool for exploring host-directed antiviral strategies [2]. Researchers can use AXC-715 to investigate how TLR7 agonism modulates the innate immune response to viral infection in cell lines or primary cells. The availability of TLR7-knockout models as negative controls, as used in the primary study, further strengthens the scientific rigor of this application [2]. This is particularly relevant for screening novel antivirals or for studies focused on viral evasion of innate immunity.

Structure-Activity Relationship (SAR) Studies on Imidazoquinoline TLR7 Agonists

The solved co-crystal structure of AXC-715 bound to human TLR7 (PDB ID: 5GMH) provides an invaluable reference for medicinal chemists and structural biologists conducting SAR studies on imidazoquinoline-based TLR7 agonists [3]. AXC-715's defined interaction network—including hydrogen bonds with D555 and T586 and π-interactions with F408—serves as a benchmark for comparing the binding modes of new analogs. This enables rational, structure-guided design to fine-tune potency, selectivity, and bioconjugation potential, making AXC-715 a foundational tool in the development of next-generation immune modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AXC-715 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.